molecular formula C17H20N6S B6441820 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2548976-36-7

2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6441820
CAS No.: 2548976-36-7
M. Wt: 340.4 g/mol
InChI Key: ZTVNLQGGZUMZCF-UHFFFAOYSA-N
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Description

  • The final step involves reacting the intermediate compound with 4-chloropyridine-4-carbonitrile in the presence of a suitable catalyst like palladium on carbon, leading to the formation of the target compound.

Industrial Production Methods

Scaling up this synthesis for industrial production involves optimizing the reaction conditions to increase yield and reduce costs. The use of continuous flow reactors can streamline the process, ensuring better control over reaction parameters and improving safety and efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile," one of the common approaches involves the following steps:

  • Initial Formation of Pyrimidine and Piperazine Units

    • Starting from readily available precursors, 6-ethyl-2-(methylsulfanyl)pyrimidine can be synthesized through a series of reactions involving electrophilic aromatic substitution and methylation.

    • Piperazine can be synthesized via ethylenediamine cyclization or purchased directly.

  • Coupling Reaction

    • The pyrimidine and piperazine units are coupled using a base-catalyzed nucleophilic substitution reaction to form the intermediate compound. Typical bases used are potassium carbonate or sodium hydroxide in an organic solvent like dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

The compound "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" undergoes several types of chemical reactions:

  • Oxidation

    • This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction

    • Reduction reactions typically involve hydrogenation in the presence of metal catalysts like platinum or palladium, converting nitriles to primary amines.

  • Substitution

    • Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyridine rings, often leading to functionalized derivatives.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, under mild heating.

  • Reduction: : Hydrogen gas, platinum or palladium catalysts.

  • Substitution: : Halides, alcohols, or amines under basic or acidic conditions.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Primary amines.

  • Substitution: : Functionalized pyrimidine or pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex organic molecules. Its versatile reactivity makes it suitable for creating libraries of analogs for structure-activity relationship studies.

Biology and Medicine

In the field of biology and medicine, "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" has potential applications in drug discovery. It may act as a ligand for various biological targets, and its derivatives are investigated for their pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Industry

Industrially, this compound can be utilized as an intermediate in the manufacturing of dyes, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism by which "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" exerts its effects often involves binding to specific molecular targets such as enzymes, receptors, or nucleic acids. The sulfur and nitrogen atoms in its structure can form hydrogen bonds and coordinate with metal ions, facilitating interactions with biological macromolecules. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

  • 2-{4-[6-Ethyl-2-(ethylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

  • 2-{4-[6-Ethyl-2-(methylsulfonyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Uniqueness

What sets "2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile" apart from similar compounds is its specific arrangement of functional groups The presence of both the piperazine and pyridine carbonitrile moieties, along with the ethyl and methylsulfanyl groups, provides a unique steric and electronic environment, influencing its reactivity and interaction with biological targets

There you have it! How’s that for a deep dive?

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-3-14-11-16(21-17(20-14)24-2)23-8-6-22(7-9-23)15-10-13(12-18)4-5-19-15/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNLQGGZUMZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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